molecular formula C10H5F7O B1440469 2'-Fluoro-4',6'-bis(trifluoromethyl)acetophenone CAS No. 1017778-58-3

2'-Fluoro-4',6'-bis(trifluoromethyl)acetophenone

Cat. No. B1440469
CAS RN: 1017778-58-3
M. Wt: 274.13 g/mol
InChI Key: LZFMZERKIQUOIX-UHFFFAOYSA-N
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Description

2’-Fluoro-4’,6’-bis(trifluoromethyl)acetophenone is an aryl fluorinated building block . It is a type of acetophenone, which is an interesting synthon in most organic reactions .


Molecular Structure Analysis

The molecular formula of 2’-Fluoro-4’,6’-bis(trifluoromethyl)acetophenone is C9H6F4O . The molecular weight is 206.1370 .

Scientific Research Applications

Pharmaceutical Research

In pharmaceutical research, this compound is valued for its trifluoromethyl group, which is a common feature in many FDA-approved drugs due to its ability to enhance bioavailability and stability . It’s used in the synthesis of potential drug molecules, particularly those targeting various diseases and disorders.

Agrochemical Research

2’-Fluoro-4’,6’-bis(trifluoromethyl)acetophenone: plays a role in the development of agrochemicals. Its derivatives are used to protect crops from pests, with more than 20 new agrochemicals containing this moiety having acquired ISO common names . The unique physicochemical properties of the fluorine atom contribute to the effectiveness of these compounds.

Material Science

In material science, the compound serves as a fluorinated building block. Its unique properties are leveraged in creating materials that require specific reactions to light or other environmental factors .

Chemical Synthesis

This compound is utilized as a building block in chemical synthesis. Its reactivity with various substrates is explored to develop new chemical entities with potential applications in different industries .

Analytical Chemistry

Analytical chemists use 2’-Fluoro-4’,6’-bis(trifluoromethyl)acetophenone as a standard or reagent in various analytical procedures. Its well-defined characteristics make it suitable for use in calibrating instruments or validating methods .

Environmental Science

The environmental impact of chemicals like 2’-Fluoro-4’,6’-bis(trifluoromethyl)acetophenone is studied to understand their behavior in ecosystems. Research may focus on their breakdown products, persistence, and potential bioaccumulation .

Safety and Hazards

The safety data sheet for a related compound, 2’-Fluoro-3’-(trifluoromethyl)phenylboronic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

1-[2-fluoro-4,6-bis(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F7O/c1-4(18)8-6(10(15,16)17)2-5(3-7(8)11)9(12,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFMZERKIQUOIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1F)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901222450
Record name 1-[2-Fluoro-4,6-bis(trifluoromethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901222450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Fluoro-4',6'-bis(trifluoromethyl)acetophenone

CAS RN

1017778-58-3
Record name 1-[2-Fluoro-4,6-bis(trifluoromethyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017778-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-Fluoro-4,6-bis(trifluoromethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901222450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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